molecular formula C13H14BrClN2O B2468638 5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide CAS No. 1396800-70-6

5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

Cat. No. B2468638
CAS RN: 1396800-70-6
M. Wt: 329.62
InChI Key: FWVANWOBZHZAMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C1=NC(Cl)=NC=C1Br)C . This indicates that the compound contains a pyrimidine ring with bromine and chlorine substituents, as well as a dimethylamino group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 236.50 g/mol . The compound’s empirical formula is C6H7BrClN3 .

Scientific Research Applications

Synthesis and Characterization of Derivatives

5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide and its derivatives have been synthesized and characterized to explore their potential applications in various scientific research areas. For instance, the synthesis and characterization of antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have been reported. These compounds were studied for their intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, highlighting the importance of hydrogen bonding and π-interactions in their stabilization (Saeed et al., 2020).

Biological Activities and Medicinal Chemistry

Research into benzofuran analogues, including those derived from 5-bromosalicylaldehyde, has shown significant antimicrobial and pharmacological activities. These compounds were synthesized and screened for their biological properties, indicating the potential for therapeutic applications (Parameshwarappa et al., 2008).

Novel Drug Discovery and Development

A novel and practical industrial process for scaling up the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors for diabetes therapy, demonstrates the compound's relevance in drug development. This process involves a series of chemical reactions starting from dimethyl terephthalate, showcasing the compound's role in the synthesis of medically significant molecules (Zhang et al., 2022).

Antagonists for Therapeutic Targets

The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including reactions with 5-bromo-2-hydroxybenzaldehyde, have been explored for their potential as CCR5 antagonists. This research points towards the application of such compounds in developing therapies targeting the CCR5 receptor, with implications for treating conditions like HIV (Cheng De-ju, 2014).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Mode of Action

It is known that many benzamide derivatives interact with their targets through covalent bonding. The bromine and chlorine atoms present in the compound could potentially be involved in halogen bonding with target proteins.

Biochemical Pathways

Without specific information on the compound’s targets, it is challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives are often involved in a variety of biochemical processes, including signal transduction, enzyme inhibition, and protein-protein interactions .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data . Based on its chemical structure, it could potentially form strong covalent bonds with other molecules, act as a catalyst, or serve as a substrate for various enzymes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target proteins. The presence of other chemicals could influence its absorption or metabolism .

properties

IUPAC Name

5-bromo-2-chloro-N-[4-(dimethylamino)but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrClN2O/c1-17(2)8-4-3-7-16-13(18)11-9-10(14)5-6-12(11)15/h5-6,9H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVANWOBZHZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC#CCNC(=O)C1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(4-(dimethylamino)but-2-yn-1-yl)benzamide

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